tert-Butyl ((5,6-dichloropyridin-3-yl)sulfonyl)(thiazol-4-yl)carbamate
Overview
Description
Preparation Methods
The synthesis of tert-Butyl ((5,6-dichloropyridin-3-yl)sulfonyl)(thiazol-4-yl)carbamate involves multiple steps, typically starting with the preparation of the 5,6-dichloropyridin-3-yl sulfonyl chloride intermediate. This intermediate is then reacted with thiazol-4-yl carbamate under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound are maintained .
Chemical Reactions Analysis
tert-Butyl ((5,6-dichloropyridin-3-yl)sulfonyl)(thiazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ((5,6-dichloropyridin-3-yl)sulfonyl)(thiazol-4-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl ((5,6-dichloropyridin-3-yl)sulfonyl)(thiazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific biological system being studied .
Comparison with Similar Compounds
tert-Butyl ((5,6-dichloropyridin-3-yl)sulfonyl)(thiazol-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((5,6-dichloropyridin-3-yl)sulfonyl)(thiazol-2-yl)carbamate: This compound has a similar structure but differs in the position of the thiazole ring.
tert-Butyl ((5,6-dichloropyridin-3-yl)sulfonyl)(imidazol-4-yl)carbamate: This compound contains an imidazole ring instead of a thiazole ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
tert-butyl N-(5,6-dichloropyridin-3-yl)sulfonyl-N-(1,3-thiazol-4-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O4S2/c1-13(2,3)22-12(19)18(10-6-23-7-17-10)24(20,21)8-4-9(14)11(15)16-5-8/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYCYKTZXKKMQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CSC=N1)S(=O)(=O)C2=CC(=C(N=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101119245 | |
Record name | Carbamic acid, N-[(5,6-dichloro-3-pyridinyl)sulfonyl]-N-4-thiazolyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101119245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2412605-11-7 | |
Record name | Carbamic acid, N-[(5,6-dichloro-3-pyridinyl)sulfonyl]-N-4-thiazolyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2412605-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(5,6-dichloro-3-pyridinyl)sulfonyl]-N-4-thiazolyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101119245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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